molecular formula C27H22N2 B14494982 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline CAS No. 63019-59-0

4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline

Cat. No.: B14494982
CAS No.: 63019-59-0
M. Wt: 374.5 g/mol
InChI Key: RGDUWGJRJSZSLI-LGMDPLHJSA-N
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Description

4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline is a complex organic compound with a molecular formula of C27H22N2. This compound is part of the acridine family, known for its diverse applications in various fields, including chemistry, biology, and medicine. Acridine derivatives are particularly noted for their photophysical and photochemical properties, making them valuable in scientific research and industrial applications .

Preparation Methods

The synthesis of 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline involves several steps. One common method starts with the Ullmann condensation of 2,4-dichlorobenzoic acid and 4-methoxyaniline, yielding an intermediate compound. This intermediate is then cyclized in the presence of phosphorus oxychloride (POCl3) to form 6,9-dichloro-2-methoxyacridine. The final step involves reacting this compound with 1-(4-aminophenyl)ethan-1-one in the presence of hydrochloric acid (HCl) to produce the desired product .

Chemical Reactions Analysis

4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2). The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted acridine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its photophysical properties. In biology, it serves as a phototrigger for drug delivery systems, enabling controlled release of therapeutic agents. In medicine, acridine derivatives, including 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline, are explored for their anticancer properties. They exhibit high cytotoxic activity against various cancer cell lines, making them potential candidates for cancer treatment .

Mechanism of Action

The mechanism of action of 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline involves intercalation into DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes involved in DNA replication and transcription. The compound also generates reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components. These combined effects contribute to its cytotoxic activity against cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline include other acridine derivatives such as acriflavine, proflavine, and quinacrine. These compounds share the acridine core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, acriflavine and proflavine are well-known antibacterial agents, while quinacrine is used as an antimalarial drug. The unique combination of photophysical properties and cytotoxic activity makes this compound particularly valuable in photodynamic therapy and drug delivery systems .

Properties

CAS No.

63019-59-0

Molecular Formula

C27H22N2

Molecular Weight

374.5 g/mol

IUPAC Name

4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C27H22N2/c1-29(2)21-15-11-19(12-16-21)13-17-24-23-9-5-6-10-25(23)28-26-18-14-20-7-3-4-8-22(20)27(24)26/h3-18H,1-2H3/b17-13-

InChI Key

RGDUWGJRJSZSLI-LGMDPLHJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\C2=C3C(=NC4=CC=CC=C42)C=CC5=CC=CC=C53

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C3C(=NC4=CC=CC=C42)C=CC5=CC=CC=C53

Origin of Product

United States

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